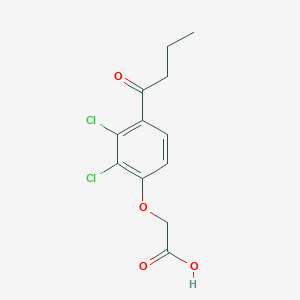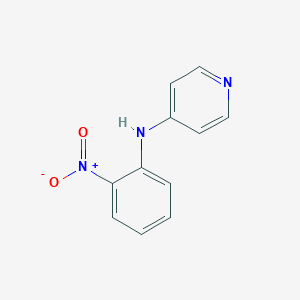
N-(2-nitrofenil)piridin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)pyridin-4-amine: is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amino group at the 4-position and a nitrophenyl group at the 2-position
Aplicaciones Científicas De Investigación
Chemistry: N-(2-nitrophenyl)pyridin-4-amine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It may be used in the development of drugs targeting specific biological pathways or diseases.
Industry: In the materials science field, N-(2-nitrophenyl)pyridin-4-amine can be used in the synthesis of polymers and other advanced materials with specific properties, such as conductivity or fluorescence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration of Pyridin-4-amine: The synthesis of N-(2-nitrophenyl)pyridin-4-amine can begin with the nitration of pyridin-4-amine. This involves treating pyridin-4-amine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 2-position of the phenyl ring.
Amination Reaction: The nitrated product is then subjected to an amination reaction. This can be achieved by reacting the nitrated compound with an appropriate amine under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: Industrial production of N-(2-nitrophenyl)pyridin-4-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: N-(2-nitrophenyl)pyridin-4-amine can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidation reactions can be used to further modify the compound, such as converting the amino group to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: N-(2-aminophenyl)pyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Mecanismo De Acción
The mechanism of action of N-(2-nitrophenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds or ionic interactions with biological molecules.
Comparación Con Compuestos Similares
N-(2-methylphenyl)pyridin-4-amine: Similar structure but with a methyl group instead of a nitro group.
N-(2-chlorophenyl)pyridin-4-amine: Similar structure but with a chloro group instead of a nitro group.
N-(2-aminophenyl)pyridin-4-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: N-(2-nitrophenyl)pyridin-4-amine is unique due to the presence of both a nitro group and an amino group, which allows it to participate in a wide range of chemical reactions. The nitro group can undergo reduction, substitution, and oxidation reactions, while the amino group can engage in hydrogen bonding and other interactions. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
N-(2-nitrophenyl)pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-4-2-1-3-10(11)13-9-5-7-12-8-6-9/h1-8H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQUELUASRQSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382789 |
Source


|
| Record name | N-(2-nitrophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25551-59-1 |
Source


|
| Record name | N-(2-nitrophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


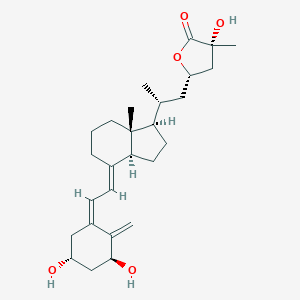
![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)


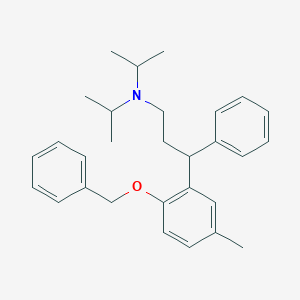

![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)
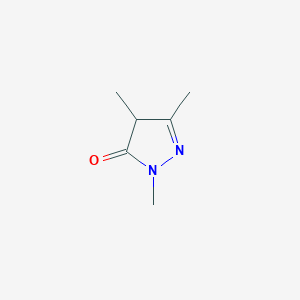
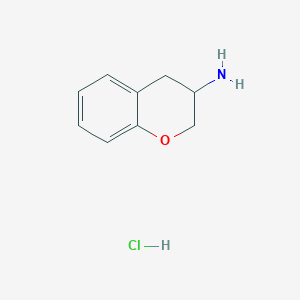

![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)
